7-Oxostaurosporine

Übersicht

Beschreibung

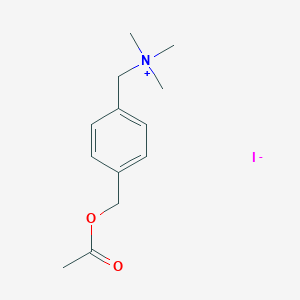

7-Oxostaurosporine is the oxidized and highly fluorescent analogue of UCN-01 and UCN-02 . It is a potent inhibitor of protein kinase C and formation of cellular blebs induced by phorbols . It possesses comparable activity against tumor cells lines to UCN-01 .

Molecular Structure Analysis

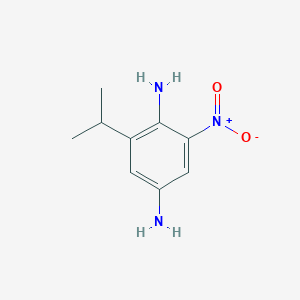

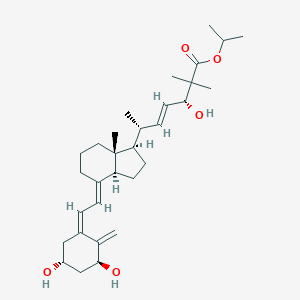

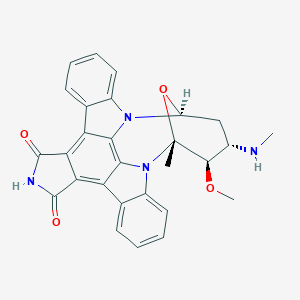

The molecular formula of 7-Oxostaurosporine is C28H24N4O4 . It is an indolocarbazole, a class of organic compounds .Chemical Reactions Analysis

7-Oxostaurosporine has been found to inhibit tumor growth by inducing apoptosis .Physical And Chemical Properties Analysis

7-Oxostaurosporine is soluble in ethanol, methanol, DMF, or DMSO . It has poor water solubility . The molecular weight of 7-Oxostaurosporine is 480.51 g/mol .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

7-Oxostaurosporine has been identified as a potent anticancer agent. Two new derivatives of staurosporine, 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, have been isolated from the tunicate Eudistoma vannamei, endemic to the northeast coast of Brazil . These compounds have shown significant cytotoxicity across a panel of tumor cell lines .

Inhibition of Mycelial Form of Candida albicans

7-Oxostaurosporine has been found to selectively inhibit the mycelial form of Candida albicans . This compound exhibits a selective growth inhibitory activity against the mycelial form of Candida spp . This suggests potential applications in the treatment of infections caused by Candida spp., including C. krusei, C. albicans, C. tropicalis, and C. lusitaniae .

Synthesis and Structural Analysis

7-Oxostaurosporine has been synthesized using sequential metal catalysis . This process involves Pd0-catalyzed addition of indolocarbazole to alkoxyallene combined with ring-closing-metathesis, Ru-catalyzed chemoselective olefin migration, and PdII-catalyzed oxidative cyclization to build the bicyclic core . This provides a method for the production and structural analysis of 7-Oxostaurosporine .

Wirkmechanismus

Target of Action

7-Oxostaurosporine is a potent inhibitor of protein kinase C (PKC), protein kinase A (PKA), phosphorylase kinase, EGFR, and c-Src . These proteins play crucial roles in cellular signaling, growth, and proliferation.

Mode of Action

7-Oxostaurosporine interacts with its targets by binding to the ATP-binding site on the kinase, thereby inhibiting their activity . This interaction leads to changes in cellular signaling pathways, affecting cell growth and proliferation.

Biochemical Pathways

The primary biochemical pathway affected by 7-Oxostaurosporine is the protein kinase signaling pathway. By inhibiting key kinases, 7-Oxostaurosporine disrupts the normal signaling processes within the cell, leading to changes in cell growth and proliferation .

Result of Action

7-Oxostaurosporine has been shown to induce cell cycle arrest in the G2/M phase in human leukemia K562 cells . This results in a decrease in cell proliferation and an increase in cell death. Additionally, 7-Oxostaurosporine has been found to be cytotoxic to P388 mouse leukemia cells that are resistant and susceptible to doxorubicin .

Action Environment

The action of 7-Oxostaurosporine can be influenced by various environmental factors. For instance, the compound was originally isolated from the bacterium S. platensis , suggesting that it may be more stable and effective in certain microbial environments.

Zukünftige Richtungen

The identification of two new staurosporine derivatives, 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, from the tunicate Eudistoma vannamei, endemic to the northeast coast of Brazil, suggests potential future directions for research . These derivatives displayed IC50 values in the nM range and were up to 14 times more cytotoxic than staurosporine across a panel of tumor cell lines .

Eigenschaften

IUPAC Name |

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18-,25-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTTVLREWUNNRO-UGZRAAABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxostaurosporine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)

![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B119144.png)